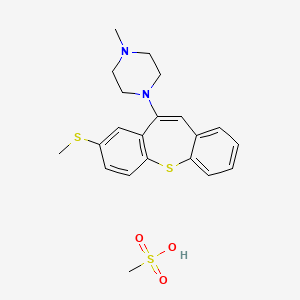

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate

Description

Properties

CAS No. |

31695-89-3 |

|---|---|

Molecular Formula |

C21H26N2O3S3 |

Molecular Weight |

450.6 g/mol |

IUPAC Name |

methanesulfonic acid;1-methyl-4-(3-methylsulfanylbenzo[b][1]benzothiepin-5-yl)piperazine |

InChI |

InChI=1S/C20H22N2S2.CH4O3S/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;1-5(2,3)4/h3-8,13-14H,9-12H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

WNONNLZSVVNADW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate involves several steps. The key intermediate, 10,11-dihydrodibenzo[b,f]thiepine, is synthesized first. This intermediate is then functionalized with methylthio and 4-methylpiperazin-1-yl groups at positions 8 and 10, respectively . The final step involves the formation of the methanesulfonate salt .

Chemical Reactions Analysis

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the methylthio group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate has several scientific research applications:

Chemistry: Used as a reference compound in studies involving serotonin receptor antagonists.

Biology: Employed in research to understand the role of serotonin receptors in various biological processes.

Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.

Mechanism of Action

The compound exerts its effects by antagonizing serotonin receptors in the central nervous system. It binds to 5-HT2 and 5-HT1 receptors, preventing serotonin from activating these receptors . This blockade leads to various pharmacological effects, including the modulation of mood, perception, and cognition . The compound also affects dopamine receptors, contributing to its antipsychotic properties .

Comparison with Similar Compounds

1-Methyl-4-(8-(methylthio)dibenzo(b,f)thiepin-10-yl)piperazine methanesulfonate is unique due to its high affinity for multiple serotonin receptor subtypes. Similar compounds include:

Methiothepin maleate: A maleate salt of methiothepin with similar pharmacological properties.

Other dibenzothiepines: Compounds with similar core structures but different substituents, affecting their receptor affinity and pharmacological effects.

These compounds share some pharmacological properties but differ in their receptor selectivity and potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.